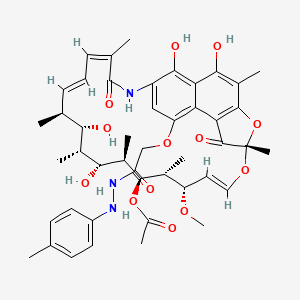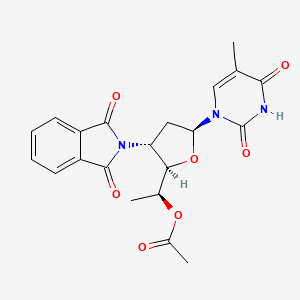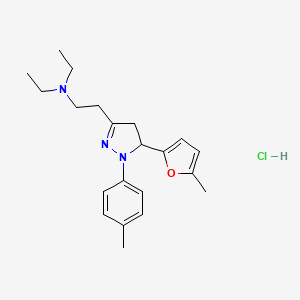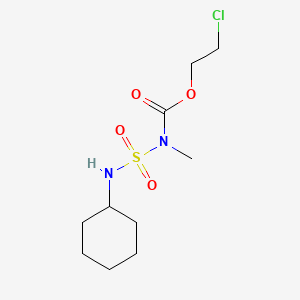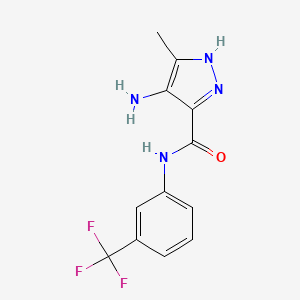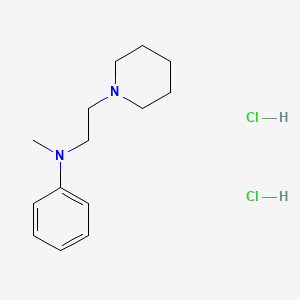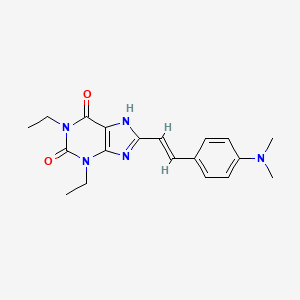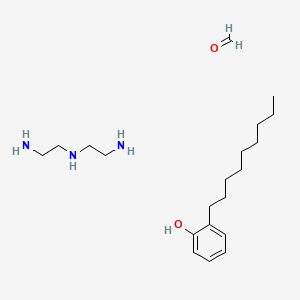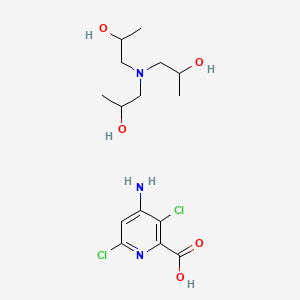
Morpholine, 4,4'-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4,4’-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is a complex organic compound featuring a morpholine ring structure. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method for preparing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous-flow processes to enhance reaction efficiency and product purity. For example, the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a platinum catalyst . This method significantly reduces reaction time and improves yield and purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine derivatives undergo various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form morpholine N-oxide.
Reduction: Reduction reactions can convert morpholine derivatives into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of morpholine yields morpholine N-oxide, while reduction can produce simpler amines.
Scientific Research Applications
Morpholine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Serve as building blocks for biologically active molecules.
Medicine: Incorporated into pharmaceuticals for their therapeutic properties.
Industry: Utilized in the production of polymers, agrochemicals, and corrosion inhibitors
Mechanism of Action
The mechanism of action of morpholine derivatives involves their interaction with specific molecular targets and pathways. For instance, morpholine-containing compounds can act as enzyme inhibitors or receptor agonists, modulating biological processes at the molecular level . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another heterocyclic amine with similar reactivity but different structural properties.
Pyrrolidine: A five-membered ring amine with distinct chemical behavior.
Thiazole: Contains both sulfur and nitrogen in the ring, offering unique reactivity compared to morpholine.
Uniqueness
Morpholine, 4,4’-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- stands out due to its complex structure, which combines morpholine, pyrimidine, and thioether linkages
Properties
CAS No. |
123392-15-4 |
|---|---|
Molecular Formula |
C24H36N6O2S2 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
4-[4-methyl-6-[6-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylhexylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C24H36N6O2S2/c1-19-17-21(27-23(25-19)29-7-11-31-12-8-29)33-15-5-3-4-6-16-34-22-18-20(2)26-24(28-22)30-9-13-32-14-10-30/h17-18H,3-16H2,1-2H3 |
InChI Key |
LHWFLFJNYORNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

